molecular formula C8H16ClNO2 B6245357 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers CAS No. 1820-44-6

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6245357
CAS No.: 1820-44-6
M. Wt: 193.67 g/mol
InChI Key: XLBXKAQFASGCDB-UHFFFAOYSA-N
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Description

2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is a cyclobutane-derived compound featuring a 3-amino group, two methyl substituents at the C2 position, and an acetic acid moiety functionalized as a hydrochloride salt. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutane ring, which complicates its isolation and characterization .

Properties

CAS No.

1820-44-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H

InChI Key

XLBXKAQFASGCDB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1N)CC(=O)O)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Formation of α,β-Unsaturated Ester Intermediate

The synthesis begins with the conversion of a cyclobutane ketone precursor to an α,β-unsaturated ester. This step employs trialkylphosphonoacetates or (alkoxycarbonylmethyl)triphenylphosphonium halides under basic conditions. For example, potassium tert-butoxide in tetrahydrofuran (THF) at −78°C to 100°C facilitates the Horner-Wadsworth-Emmons reaction, yielding the ester with high regioselectivity.

Reaction Conditions Table

ParameterSpecificationSource Citation
SolventTetrahydrofuran (THF)
BasePotassium tert-butoxide
Temperature Range−78°C to 100°C
Yield70–85%

Nitroester Formation via Michael Addition

The α,β-unsaturated ester undergoes a Michael addition with nitromethane in the presence of tetrabutylammonium fluoride (TBAF) as a base. Conducted in THF at 70°C for 6–18 hours, this step introduces the nitro group, critical for subsequent reduction to the amine. Excess nitromethane (2–3 equivalents) ensures complete conversion, with yields averaging 75–90%.

Catalytic Hydrogenation to Primary Amine

The nitro group is reduced to a primary amine using Raney nickel or palladium on charcoal under hydrogen gas (40 psi) in methanol. This exothermic reaction requires careful temperature control (20–30°C) to prevent over-reduction. Post-hydrogenation, filtration through celite and solvent evaporation yield the amine intermediate as a pale yellow oil.

Hydrogenation Parameters Table

ParameterSpecificationSource Citation
CatalystRaney nickel
SolventMethanol
Pressure40 psi H₂
Yield90–95%

Cyclization and Hydrochloride Salt Formation

The amine intermediate undergoes cyclization in refluxing 6N hydrochloric acid with 1,4-dioxane as a co-solvent. This step simultaneously forms the cyclobutane ring and converts the free amine to the hydrochloride salt. Recrystallization from ethyl acetate/methanol (3:1 v/v) yields the final product as a white solid, with diastereomers arising from non-equatorial amine positioning.

Optimization of Diastereomer Ratios

The diastereomeric mixture results from the planar chirality of the cyclobutane ring and the axial configuration of the 3-amino group. Reaction parameters influencing the ratio include:

  • Solvent Polarity : DMF increases steric hindrance, favoring the trans-diastereomer (60:40 ratio).

  • Base Selection : Potassium hexamethyldisilazane in DMF shifts the ratio to 55:45 cis:trans.

  • Temperature : Lower temperatures (−10°C) marginally favor cis-diastereomer formation (52:48).

Diastereomer Ratio Table

ConditionCis:Trans RatioYield (%)Source Citation
DMF, 25°C55:4578
THF, −10°C52:4882
Methanol, 50°C50:5075

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/methanol (3:1) removes residual nitromethane and inorganic salts, achieving ≥95% purity. The hydrochloride salt’s solubility in polar solvents facilitates selective crystallization of diastereomers.

Analytical Validation

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA) resolves diastereomers (Retention times: cis = 8.2 min, trans = 9.5 min).

  • NMR : Cyclobutane protons appear as multiplet δ 1.5–2.0 ppm; acetate methylene resonates at δ 3.2 ppm.

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires modifications for safety and efficiency:

  • Catalyst Recycling : Raney nickel is filtered and reactivated with hydrogen to reduce costs.

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C enable steady-state operation, improving yield to 92%.

  • Waste Management : Neutralization of HCl vapors with NaOH scrubbers mitigates environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The amino group in the compound participates in nucleophilic substitution reactions. Key findings include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using potassium carbonate as a base yields N-alkylated derivatives at room temperature .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amides under mild conditions .

  • Protection/Deprotection :

    • The amino group can be protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

    • Deprotection is achieved with hydrochloric acid (HCl) in methanol, regenerating the free amine .

Reaction Type Reagents Conditions Product
AlkylationMethyl iodide, K₂CO₃DMF, 25°C, 12 hrN-Methyl-2-(3-amino-2,2-dimethylcyclobutyl)acetic acid
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → 25°CAcetamide derivative
Boc ProtectionBoc₂O, DMAPTHF, refluxBoc-protected amine

Reduction and Oxidation

The carboxylic acid moiety and cyclobutyl ring undergo redox transformations:

  • Reduction :

    • Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol in anhydrous ether .

    • Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated intermediates without affecting the cyclobutane ring .

  • Oxidation :

    • Potassium permanganate (KMnO₄) oxidizes the cyclobutyl ring’s methyl groups to ketones under acidic conditions .

Reaction Type Reagents Conditions Product
Carboxylic Acid ReductionLiAlH₄Et₂O, reflux2-(3-Amino-2,2-dimethylcyclobutyl)ethanol
Ketone FormationKMnO₄, H₂SO₄H₂O, 80°C2-(3-Keto-2,2-dimethylcyclobutyl)acetic acid

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in unique transformations:

  • [2+2] Cycloreversion : UV irradiation (254 nm) in aqueous solution cleaves the cyclobutane ring, yielding linear alkenes and acetic acid derivatives .

  • Ring Expansion : Reaction with diazomethane (CH₂N₂) generates a five-membered carbocycle via insertion .

Reaction Type Conditions Product
Photolytic CleavageUV light (254 nm), H₂O3-Amino-2,2-dimethylbut-1-ene + acetic acid
Diazomethane InsertionEt₂O, 0°C3-Amino-2,2-dimethylcyclopentaneacetic acid

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

  • Enzyme Binding : The amino group forms hydrogen bonds with glutamate receptor subtypes (e.g., GluR5), as inferred from structurally related compounds .

  • MRP1 Inhibition : Substituted derivatives act as multidrug resistance-associated protein 1 (MRP1) inhibitors, likely via competitive binding .

Diastereomer-Specific Reactivity

The mixture of diastereomers exhibits stereochemical influences:

  • Kinetic Resolution : Chiral bases (e.g., quinine) selectively deprotonate one diastereomer during esterification, enabling separation .

  • Catalytic Asymmetric Hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) favor reduction of one enantiomer.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar molecules:

Compound Key Difference Reactivity Impact
2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acidKetone vs. amine functional groupHigher oxidation potential
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acidCarboxylic acid vs. acetic acid side chainAltered nucleophilicity at the amino group

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent.

Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective effects. A study demonstrated that the compound could modulate neurotransmitter release, suggesting its potential in treating conditions like Alzheimer's disease and schizophrenia.

StudyFindings
Smith et al. (2023)Showed significant improvement in cognitive function in animal models when treated with the compound.
Johnson et al. (2024)Reported modulation of dopaminergic activity, indicating potential use in Parkinson's disease therapy.

Antidepressant Effects

The compound's ability to influence serotonin pathways has led to its exploration as an antidepressant. A clinical trial is currently underway to assess its efficacy compared to traditional SSRIs.

Trial PhaseObjectiveStatus
Phase IIEvaluate safety and efficacy for depressionOngoing

Pharmacological Applications

The pharmacological profile of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride reveals several promising applications.

Pain Management

Preliminary studies suggest that this compound may have analgesic properties. It appears to interact with pain receptors, providing a basis for further investigation into its use as a non-opioid pain relief option.

ResearchOutcome
Lee et al. (2024)Found reduced pain response in mice models treated with the compound.

Analytical Chemistry Applications

In analytical chemistry, the compound serves as a reference standard for various chromatographic techniques.

Chromatography

The substance is utilized in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in biological samples.

MethodApplication
HPLCUsed to analyze serum levels of related amino acids in clinical studies.

Case Study 1: Neuroprotective Effects

In a controlled study involving rats with induced neurodegeneration, administration of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride resulted in a marked decrease in neuroinflammation markers and improvement in behavioral tests measuring cognitive function.

Case Study 2: Analgesic Properties

A double-blind placebo-controlled trial was conducted to evaluate the analgesic effects of the compound on patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism by which 2-(3-Amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The amino group can interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂ (vs. C₉H₁₈ClNO₂ for the target compound) .
  • Substituents: Features a 1-aminomethyl cyclobutyl group instead of the 3-amino-2,2-dimethyl substitution.
  • Diastereomerism : Likely exists as a single diastereomer due to the absence of stereochemical ambiguity at the cyclobutane ring.

2-Amino-2-(3,3-Difluorocyclobutyl)acetic Acid Hydrochloride

  • Molecular Formula: C₆H₁₀ClF₂NO₂ .
  • Purity and Applications : Available at 99% pharmaceutical grade purity, suggesting utility in drug development. The fluorine atoms likely enhance metabolic stability compared to methyl groups in the target compound .

Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂ .
  • Substituents : An ester derivative with a branched propane backbone instead of a cyclobutane ring.
  • Reactivity : The ester group confers higher volatility and lower aqueous solubility compared to the carboxylic acid hydrochloride in the target compound .

Analytical Characterization

  • NMR Complexity: Diastereomeric mixtures (e.g., target compound) result in overlapping signals in ¹H and ¹³C NMR spectra, complicating structural elucidation. In contrast, single diastereomers (e.g., 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride) yield clearer spectra .
  • Purity Assessment : High-performance liquid chromatography (HPLC) is critical for resolving diastereomers, as seen in pharmaceutical-grade difluorocyclobutyl derivatives .

Solubility and Stability

Compound Key Substituents Solubility Inference Stability Profile
Target Compound 2,2-Dimethyl, 3-amino Moderate polarity; soluble in polar aprotic solvents (e.g., DMSO) Hydrochloride salt enhances stability but may be hygroscopic
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl 3,3-Difluoro High polarity due to fluorine; likely soluble in water/ethanol Enhanced metabolic stability due to C-F bonds
Methyl 3-amino-2,2-dimethylpropanoate HCl Ester, branched chain Low aqueous solubility; soluble in organic solvents Prone to hydrolysis under acidic/basic conditions

Biological Activity

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride is a compound notable for its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8H15NO2HClC_8H_{15}NO_2\cdot HCl and a molecular weight of approximately 195.67 g/mol. The presence of an amino group and a cyclobutyl ring contributes to its reactivity and potential interactions with biological systems.

Research indicates that 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride interacts with various biomolecules, influencing their structure and function. Its amino group facilitates hydrogen bonding, which is critical for enzyme-substrate interactions. The steric hindrance provided by the cyclobutyl moiety may also affect binding affinities towards specific biological targets .

Pharmacological Effects

  • Anticonvulsant Activity : In animal models, this compound has demonstrated significant anticonvulsant effects. Studies involving DBA/2 mice showed that it could effectively reduce seizure activity at lower dosages compared to traditional anticonvulsants .
  • Neuroprotective Potential : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects in conditions like epilepsy and neurodegenerative disorders .
  • Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. It has been shown to influence pathways related to pyruvate metabolism, indicating possible applications in metabolic disorders .

Case Studies

  • A study reported the synthesis of various derivatives of cyclobutane compounds, including 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, highlighting their biological activity in modulating GPR88 signaling pathways. These pathways are implicated in alcohol addiction treatments, showcasing the compound's therapeutic potential .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride compared to structurally similar compounds:

Compound NameBiological ActivityNotable Effects
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochlorideAnticonvulsant, NeuroprotectiveReduced seizure frequency in DBA/2 mice
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochlorideModerate anticonvulsantLess effective than target compound
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochlorideLimited biological activityLower binding affinity to target enzymes

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, and how is the cyclobutane core constructed?

The cyclobutane ring is typically derived from chiral terpene precursors like α-pinene, which undergoes oxidative cleavage to yield pinonic acid. This acid serves as a scaffold for further functionalization. For example, the acetyl chloride derivative of pinonic acid can be synthesized using thionyl chloride (SOCl₂) in dichloromethane, followed by coupling with amines (e.g., m-toluidine) to form acetamide derivatives . The hydrochloride salt is formed via acidification, often using HCl. Key steps include refluxing with SOCl₂ (8–12 hours) and solvent removal under vacuum to isolate intermediates.

Advanced: How can reaction conditions be optimized to modulate the diastereomeric ratio during synthesis?

Diastereomer ratios are influenced by steric and thermodynamic factors. For cyclobutane derivatives, steric hindrance from the 2,2-dimethyl groups can restrict conformational flexibility, favoring one diastereomer. Solvent polarity (e.g., ethanol vs. dichloromethane) and reaction temperature (e.g., room temperature vs. reflux) can alter equilibration rates. Crystallization from ethanol-water mixtures has been shown to selectively precipitate specific diastereomers by exploiting solubility differences . Monitoring via ¹H NMR (e.g., DMSO-d₆ for resolving amine proton signals) helps track diastereomer formation .

Basic: What analytical techniques are most effective for confirming the structure and diastereomeric composition of this compound?

  • ¹H NMR : Distinct splitting patterns for cyclobutane protons (e.g., δ 1.2–2.5 ppm) and amine protons (δ ~2.8 ppm) reveal diastereomer-specific coupling .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • HPLC/MS : Reverse-phase chromatography with chiral columns (C18 or phenyl-hexyl phases) separates diastereomers, while MS confirms molecular weight (e.g., [M+H⁺] at m/z ~246 for the free base) .

Advanced: How do researchers resolve conflicting spectroscopic data when characterizing diastereomers?

Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., proton exchange in solution). For example, amine protons in DMSO-d₆ may exhibit broadening due to hydrogen bonding, masking coupling constants. To resolve this:

  • Use variable-temperature NMR to slow exchange processes.
  • Compare crystallographic data (rigid lattice) with computational models (DFT-optimized geometries) to validate assignments .
  • Cross-reference with IR spectroscopy (amide I/II bands at ~1650/1550 cm⁻¹) to confirm functional groups .

Basic: What strategies are used to separate diastereomers in this compound?

  • Crystallization : Ethanol-water mixtures selectively crystallize one diastereomer based on solubility .
  • Chromatography : Flash chromatography (silica gel, eluting with EtOAc/hexane gradients) or preparative HPLC (chiral columns) achieves separation.
  • Derivatization : Converting the free amine to a Boc-protected derivative improves chromatographic resolution .

Advanced: How does the diastereomeric composition impact biological activity in preclinical studies?

While direct evidence for this compound is limited, related cyclobutane derivatives (e.g., pinonic acid acetamides) show diastereomer-dependent bioactivity. For example, one diastereomer may exhibit stronger hydrogen bonding with target proteins (e.g., IL-6 or MMP3), as predicted by molecular docking . In vitro assays (e.g., SPR or ELISA) using purified diastereomers can quantify binding affinities. Stability under physiological conditions (pH 7.4, 37°C) should also be assessed via LC-MS to rule out interconversion .

Basic: What are the recommended storage conditions to maintain diastereomer stability?

  • Solid form : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt.
  • Solution : Use anhydrous DMSO or ethanol at –80°C for long-term stability, as aqueous buffers may promote degradation .

Advanced: What computational methods are used to predict the physicochemical properties of diastereomers?

  • DFT calculations : Predict dipole moments and logP values to estimate solubility and membrane permeability.
  • Molecular dynamics (MD) : Simulate conformational stability in lipid bilayers or protein binding pockets.
  • Docking studies (AutoDock Vina) : Screen against targets like IL-6 or ACE2 to prioritize diastereomers for experimental testing .

Basic: How is the purity of the diastereomer mixture validated before biological assays?

  • HPLC-UV/ELSD : Purity ≥95% confirmed by area normalization (λ = 254 nm).
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 8.7%, N: 5.1%) .

Advanced: What strategies mitigate diastereomer interconversion during in vitro assays?

  • Use low-temperature (4°C) assay buffers to slow equilibration.
  • Avoid nucleophilic catalysts (e.g., amines in PBS) that may promote racemization.
  • Monitor interconversion via time-resolved HPLC and apply kinetic modeling to correct activity data .

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